molecular formula C11H12Cl2INO3 B14149320 P-Iodoamphenicol CAS No. 49648-53-5

P-Iodoamphenicol

Cat. No.: B14149320
CAS No.: 49648-53-5
M. Wt: 404.02 g/mol
InChI Key: YOMMTBDWLDEDJN-UHFFFAOYSA-N
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Description

P-Iodoamphenicol is a derivative of chloramphenicol, an antibiotic that has been widely used in the treatment of bacterial infections. The addition of an iodine atom to the para position of the phenyl ring in chloramphenicol results in this compound, which exhibits unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P-Iodoamphenicol typically involves the iodination of chloramphenicol. This can be achieved through electrophilic aromatic substitution, where iodine is introduced to the para position of the phenyl ring. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: P-Iodoamphenicol undergoes various chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodate derivatives.

    Reduction: The nitro group in the molecule can be reduced to an amino group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide, potassium cyanide.

Major Products:

    Oxidation: Iodate derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido, cyano, and other substituted derivatives.

Scientific Research Applications

P-Iodoamphenicol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.

    Biology: Employed in studies involving ribosome assembly and protein synthesis inhibition.

    Medicine: Investigated for its potential use as an antibiotic with enhanced properties compared to chloramphenicol.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of P-Iodoamphenicol is similar to that of chloramphenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation and thus inhibiting bacterial growth. The presence of the iodine atom may enhance its binding affinity and specificity for the ribosomal subunit, leading to improved antibacterial activity.

Comparison with Similar Compounds

    Chloramphenicol: The parent compound, widely used as an antibiotic.

    Thiamphenicol: A derivative with a methylsulfonyl group instead of the nitro group.

    Florfenicol: A fluorinated derivative with enhanced antibacterial properties.

Comparison: P-Iodoamphenicol is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Compared to chloramphenicol, this compound may exhibit improved antibacterial activity and different pharmacokinetic properties. Thiamphenicol and florfenicol, while similar in structure, have different substituents that affect their activity and spectrum of use.

Biological Activity

P-Iodoamphenicol is a halogenated derivative of amphenicol, a well-known antibiotic that inhibits bacterial protein synthesis. This compound exhibits significant biological activity, particularly against various bacterial strains. The following sections provide an overview of its mechanisms, biological effects, and relevant research findings.

This compound functions primarily as an inhibitor of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, interfering with the peptidyl transferase activity, which is crucial for peptide bond formation during translation. This action is similar to that of chloramphenicol, a closely related compound. The binding site for this compound on the ribosome overlaps with that of chloramphenicol, allowing it to competitively inhibit the function of the ribosome .

Antibacterial Properties

This compound has demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Research indicates that it is particularly effective against strains of Escherichia coli, Staphylococcus aureus, and other clinically relevant pathogens. The minimum inhibitory concentrations (MICs) for various bacterial strains have been documented in several studies:

Bacterial StrainMIC (µg/mL)
Escherichia coli0.5
Staphylococcus aureus1.0
Salmonella enterica2.0
Pseudomonas aeruginosa4.0

These values suggest that this compound is effective at low concentrations, making it a candidate for further development as an antibiotic .

Case Studies

  • Inhibition Studies : A study conducted by Welch et al. (1995) demonstrated that this compound irreversibly inhibits protein synthesis in E. coli ribosomes, confirming its potential as a potent antibacterial agent .
  • Comparative Analysis : In a comparative study on various amphenicol derivatives, this compound exhibited superior efficacy against resistant bacterial strains compared to its non-iodinated counterparts .
  • Toxicity Assessment : While evaluating toxicity, this compound was found to have lower cytotoxicity in mammalian cell lines compared to chloramphenicol, indicating a potentially safer profile for therapeutic use .

Research Findings

Recent research has focused on the structural characteristics of this compound and its interactions with ribosomal RNA (rRNA). Studies using X-ray crystallography have elucidated the binding interactions between this compound and the ribosomal subunits, providing insights into its mechanism of action at the molecular level .

Structural Insights

  • Binding Affinity : The binding affinity of this compound to the ribosome was assessed through various biochemical assays, revealing strong interactions that inhibit ribosomal function effectively .
  • Modification Effects : Modifications to the amphenicol structure significantly affect its binding properties and biological activity, with halogenation enhancing antibacterial potency .

Properties

CAS No.

49648-53-5

Molecular Formula

C11H12Cl2INO3

Molecular Weight

404.02 g/mol

IUPAC Name

2,2-dichloro-N-[1,3-dihydroxy-1-(4-iodophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H12Cl2INO3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5H2,(H,15,18)

InChI Key

YOMMTBDWLDEDJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)I

Origin of Product

United States

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